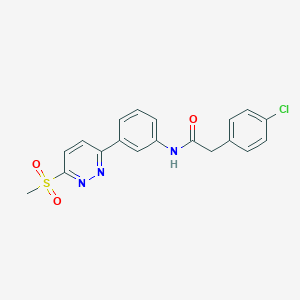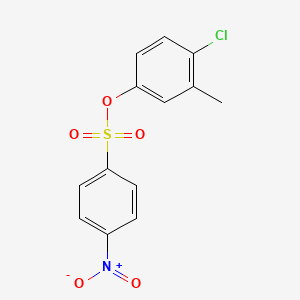![molecular formula C23H20ClFN6O2S B3410584 N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide CAS No. 897758-78-0](/img/structure/B3410584.png)
N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
Descripción general
Descripción
The compound “N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a carbamoyl group, a sulfanyl group, a triazolo[4,3-b]pyridazine ring, and a fluorobenzamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Transition Metal-Catalyzed Cross-Coupling Reactions
The compound’s structure suggests potential reactivity at the benzylic position, which is often involved in transition metal-catalyzed cross-coupling reactions. Specifically, Suzuki–Miyaura (SM) coupling is a powerful method for forming carbon–carbon bonds. SM coupling utilizes organoboron reagents, and the stability and reactivity of these reagents play a crucial role . The compound’s unique structure could make it an interesting candidate for such reactions.
Boron Reagents for Suzuki–Miyaura Coupling
The compound’s sulfanyl and triazolopyridazine moieties resemble boron-containing fragments used in SM coupling. Investigating its compatibility with various boron reagents (e.g., boronic acids, boronate esters) could reveal its potential as a novel coupling partner .
Protodeboronation Strategies
Protodeboronation involves removing the boron moiety from an organoboron compound. Investigating whether this compound undergoes protodeboronation selectively (e.g., using less nucleophilic boron ate complexes) could be valuable .
Arylation and Benzylic Position Reactivity
Considering the benzylic position, this compound might participate in arylation reactions. Understanding its reactivity (e.g., SN1 pathways) at this position could lead to novel synthetic strategies .
Propiedades
IUPAC Name |
N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN6O2S/c1-14-2-7-17(12-18(14)24)27-21(32)13-34-22-9-8-19-28-29-20(31(19)30-22)10-11-26-23(33)15-3-5-16(25)6-4-15/h2-9,12H,10-11,13H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXLLYLEPRKTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B3410506.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3410508.png)
![4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3410511.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B3410530.png)
![2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B3410540.png)

![4-fluoro-N-{2-[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide](/img/structure/B3410562.png)
![N-{2-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410568.png)
![N-[2-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B3410575.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methyl-4-nitrobenzamide](/img/structure/B3410579.png)
![N-{2-[6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410580.png)
![4-fluoro-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3410591.png)

![(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3410601.png)